molecular formula C12H17NO4S B255984 Butyl 4-[(methylsulfonyl)amino]benzoate

Butyl 4-[(methylsulfonyl)amino]benzoate

Cat. No.: B255984
M. Wt: 271.33 g/mol
InChI Key: BELDXYFFMZVRJI-UHFFFAOYSA-N
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Description

Butyl 4-[(methylsulfonyl)amino]benzoate is a synthetic sulfone derivative characterized by a para-substituted methylsulfonylamino group on a benzoate ester scaffold. The compound features a butyl ester moiety, which confers lipophilicity, and a methylsulfonylamino group (-NHSO₂CH₃) at the para position of the aromatic ring. Synthesis routes often involve nucleophilic substitution or Michael addition reactions, where regioselectivity (e.g., para vs. ortho substitution) is critical for structural fidelity .

Properties

Molecular Formula

C12H17NO4S

Molecular Weight

271.33 g/mol

IUPAC Name

butyl 4-(methanesulfonamido)benzoate

InChI

InChI=1S/C12H17NO4S/c1-3-4-9-17-12(14)10-5-7-11(8-6-10)13-18(2,15)16/h5-8,13H,3-4,9H2,1-2H3

InChI Key

BELDXYFFMZVRJI-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Butyl 4-[(methylsulfonyl)amino]benzoate can be contextualized against analogous sulfone-containing benzoate derivatives. Below is a comparative analysis based on substituent position, ester chain length, and functional group variations:

Substituent Position and Reactivity

  • Ortho vs. Para Isomers: highlights the synthesis of ortho-substituted sulfone derivatives (e.g., 4-(methylamino)-o-(methylsulfonyl)phenol), where protonation of the amino group at low pH enhances ortho-position reactivity. In contrast, this compound’s para-substitution likely reduces steric hindrance, improving stability and altering electronic properties compared to ortho isomers .
  • NMR Differentiation: Simulated ¹H NMR data in confirmed the ortho-configuration of synthesized analogs, suggesting that para-substituted derivatives like this compound would exhibit distinct splitting patterns due to symmetry differences .

Ester Chain Variations

  • Butyl vs. Ethyl Esters: identifies Ethyl 4-(sulfooxy)benzoate (compound 13), a structurally related benzoate ester with an ethyl chain and a sulfooxy (-OSO₃H) substituent.

Functional Group Differences

  • Methylsulfonylamino vs. Sulfooxy: The methylsulfonylamino group in this compound is less polar than the sulfooxy group in Ethyl 4-(sulfooxy)benzoate (). This difference impacts solubility and bioavailability, with the former being more suited for hydrophobic environments .
  • Comparison with Natural Derivatives: lists natural benzoates like Ethyl 4-hydroxybenzoate (compound 9) and cinnamate esters (compounds 15–16). These lack sulfonyl groups, underscoring the synthetic novelty of sulfone-containing derivatives like this compound .

Data Table: Key Comparative Properties

Compound Name Substituent Position Ester Group Functional Group Key Property Source
This compound Para Butyl Methylsulfonylamino High lipophilicity, para-regioselectivity Synthetic
Ethyl 4-(sulfooxy)benzoate Para Ethyl Sulfooxy High polarity, natural origin
4-(Methylamino)-o-(methylsulfonyl)phenol Ortho N/A Methylsulfonylamino Enhanced reactivity at low pH
Ethyl 4-hydroxybenzoate Para Ethyl Hydroxyl Natural antioxidant

Research Implications and Limitations

  • Synthetic Control: emphasizes the role of pH and nucleophile positioning in directing regioselectivity, which is critical for synthesizing para-substituted derivatives like this compound .
  • Biological Relevance: While natural benzoates () exhibit antioxidant or antimicrobial properties, the synthetic sulfone derivatives may offer novel bioactivities due to sulfonyl groups’ electron-withdrawing effects.
  • Data Gaps: Direct comparisons of physicochemical properties (e.g., logP, melting points) between this compound and its analogs are absent in the provided evidence, necessitating further experimental validation.

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